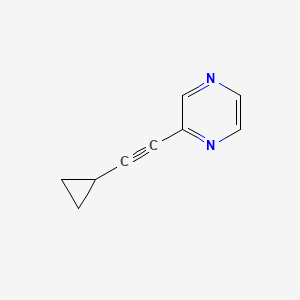

2-(2-Cyclopropylethynyl)pyrazine

説明

2-(2-Cyclopropylethynyl)pyrazine is a pyrazine derivative featuring a cyclopropylethynyl substituent at the 2-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their aromaticity and diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . The cyclopropylethynyl group introduces steric bulk and electronic effects due to the rigid cyclopropane ring and conjugated triple bond, which may influence reactivity, stability, and biological activity.

特性

分子式 |

C9H8N2 |

|---|---|

分子量 |

144.17 g/mol |

IUPAC名 |

2-(2-cyclopropylethynyl)pyrazine |

InChI |

InChI=1S/C9H8N2/c1-2-8(1)3-4-9-7-10-5-6-11-9/h5-8H,1-2H2 |

InChIキー |

BPWJCYGPHKTSLT-UHFFFAOYSA-N |

正規SMILES |

C1CC1C#CC2=NC=CN=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethynyl)pyrazine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general procedure includes:

Starting Materials: Pyrazine derivative and cyclopropylacetylene.

Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

Base: Copper(I) iodide (CuI) and a base like triethylamine.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods:

化学反応の分析

Types of Reactions: 2-(2-Cyclopropylethynyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

2-(2-Cyclopropylethynyl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug discovery and development.

Industry: Utilized in the development of materials with specific electronic or optical properties

作用機序

The mechanism of action of 2-(2-Cyclopropylethynyl)pyrazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropylethynyl group may enhance binding affinity and specificity to these targets, leading to various biological effects .

類似化合物との比較

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Comparisons

Pyrazine derivatives vary significantly based on substituents. Below is a comparison of key structural features:

Table 1: Structural and Electronic Properties of Selected Pyrazine Derivatives

*Calculated based on formula C₉H₁₀N₂.

Key Observations :

- Electronic Effects : The ethynyl group may delocalize electron density via conjugation, altering reactivity compared to alkyl-substituted pyrazines.

Inferences for 2-(2-Cyclopropylethynyl)pyrazine :

- Pharmacological Potential: Bulky substituents like cyclopropylethynyl may enhance binding specificity in protein kinase inhibitors or β-secretase targets, as suggested for pyrazine-based drugs .

- Flavor Chemistry : Unlike alkyl-substituted pyrazines (e.g., 2-ethyl-3-methylpyrazine), the cyclopropylethynyl group may impart unique aroma profiles due to its rigid structure, though this remains speculative without direct data.

Physicochemical Properties

Substituents significantly influence NMR shifts and solubility:

- NMR Shifts : highlights that substituents at C-3 of pyrazines cause distinct ¹³C NMR shifts (e.g., 122 ppm for certain heterocycles) . The cyclopropylethynyl group’s sp-hybridized carbon could produce unique deshielding effects.

- Solubility: The nonpolar cyclopropane ring may reduce water solubility compared to hydroxyl- or methoxy-substituted pyrazines (e.g., compound 11 in ) .

生物活性

2-(2-Cyclopropylethynyl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 2-(2-Cyclopropylethynyl)pyrazine features a unique cyclopropylethynyl group attached to a pyrazine ring. This structural configuration is believed to enhance its binding affinity to various biological targets, thereby influencing its biological activities.

The exact mechanism of action for 2-(2-Cyclopropylethynyl)pyrazine is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The cyclopropylethynyl moiety may contribute to increased specificity and potency against these targets, leading to various biological effects including:

- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.

- Anticancer Activity : Explored for its potential in inhibiting cancer cell proliferation.

Antimicrobial Properties

Research indicates that 2-(2-Cyclopropylethynyl)pyrazine exhibits notable antimicrobial activity. For instance, it has been tested against several bacterial strains, demonstrating significant inhibition of growth. The compound's effectiveness can be quantified using minimum inhibitory concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 2-(2-Cyclopropylethynyl)pyrazine possesses anticancer properties. It has been evaluated against various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 9.4 |

| BEL-7402 (Liver Cancer) | 7.8 |

| MCF-7 (Breast Cancer) | 10.4 |

These findings demonstrate the compound's potential as an anticancer agent, warranting further exploration in drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effects of 2-(2-Cyclopropylethynyl)pyrazine on Pseudomonas aeruginosa, revealing a dose-dependent inhibition of biofilm formation and virulence factor production. The compound significantly reduced pyocyanin levels and protease activities at concentrations as low as 1.8 mM.

- Cancer Cell Inhibition : In another study, the compound was tested against SH-SY5Y neuroblastoma cells, showing a notable reduction in cell viability at concentrations above 3 µM, suggesting its potential role in neuroprotective strategies.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。